叔丁基 4-(5-氟-2-硝基苯基)哌嗪-1-甲酸酯

描述

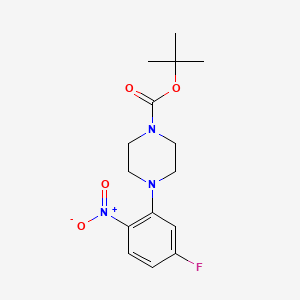

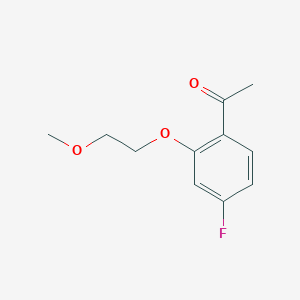

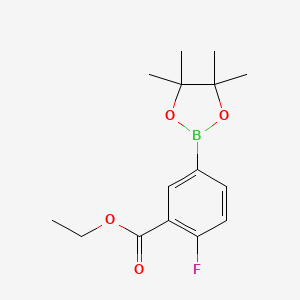

“tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 475279-74-4. It has a molecular weight of 325.34 . This compound is typically stored in a dry room at normal temperature .

Physical And Chemical Properties Analysis

“tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate” is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.科学研究应用

a. Kinase Inhibitors: Piperazine-containing compounds often act as kinase inhibitors. These molecules interfere with cellular signaling pathways, making them valuable in cancer therapy and other diseases where aberrant kinase activity is implicated.

b. Receptor Modulators: The piperazine ring can be strategically incorporated into ligands targeting specific receptors (e.g., GPCRs). By modifying the substituents, researchers can fine-tune receptor affinity and selectivity.

c. Buchwald–Hartwig Amination: The synthetic methodology involving Buchwald–Hartwig amination allows the introduction of the piperazine moiety into complex molecules. This reaction is widely used in medicinal chemistry to create diverse piperazine-based compounds.

d. Aromatic Nucleophilic Substitution: Researchers utilize aromatic nucleophilic substitution reactions to functionalize the piperazine ring. This enables the introduction of various substituents, enhancing the compound’s biological activity.

e. Reductive Amination: Reductive amination is a powerful tool for constructing piperazine derivatives. By coupling tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate with appropriate amines, scientists can access structurally diverse compounds.

f. Finkelstein Alkylation: Finkelstein alkylation reactions allow the introduction of alkyl groups onto the piperazine ring. These modified piperazines may exhibit improved pharmacokinetic properties or altered biological profiles.

g. Amide Bond Formation: The piperazine moiety is often part of amide bonds in drug molecules. Researchers can synthesize amides by coupling tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate with carboxylic acids or acid chlorides.

Organic Synthesis and Building Blocks

Beyond drug development, tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis:

a. Amides and Sulphonamides: The compound participates in amide and sulphonamide formation, contributing to the synthesis of diverse organic molecules.

b. Mannich Bases: Mannich reactions involving tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate lead to Mannich bases—a class of compounds useful in medicinal chemistry and material science.

安全和危害

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statement H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

作用机制

Target of Action

The primary targets of “tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate” are Gram-positive and Gram-negative bacterial strains . These include Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

It is known that the compound exhibits antibacterial activity against the aforementioned bacterial strains . This suggests that it likely interacts with specific bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death or growth inhibition.

Result of Action

The result of the action of “tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate” is the inhibition of bacterial growth, as evidenced by its in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains .

属性

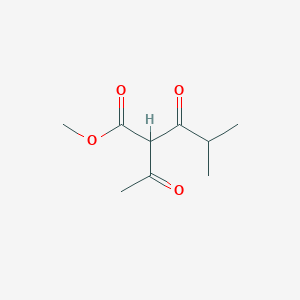

IUPAC Name |

tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTSKKBORQCEFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)